molecular formula C7H11FO3 B13145910 Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate

Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate

Cat. No.: B13145910
M. Wt: 162.16 g/mol
InChI Key: RCABWLOYEULSPO-UHFFFAOYSA-N
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Description

Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate is an organic compound with the molecular formula C7H11FO3 It is a derivative of cyclopentane, featuring a fluorine atom, a hydroxyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate typically involves the fluorination of a cyclopentane derivative followed by esterification. One common method includes the use of Selectfluor® as a fluorinating agent to introduce the fluorine atom into the cyclopentane ring. The hydroxyl group can be introduced through a hydroxylation reaction, and the carboxylate ester group is formed via esterification with methanol under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The choice of reagents and conditions would be tailored to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom.

Major Products

    Oxidation: Formation of 3-fluoro-4-oxocyclopentanecarboxylate or 3-fluoro-4-carboxycyclopentanecarboxylate.

    Reduction: Formation of 3-fluoro-4-hydroxycyclopentanol.

    Substitution: Formation of 3-amino-4-hydroxycyclopentanecarboxylate or 3-thio-4-hydroxycyclopentanecarboxylate.

Scientific Research Applications

Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its fluorine atom, which can be detected using NMR spectroscopy.

    Medicine: Explored for its potential as a pharmaceutical intermediate in the synthesis of drugs.

    Industry: Utilized in the development of new materials with specific properties, such as fluorinated polymers.

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate depends on its specific application. In biochemical studies, the fluorine atom can interact with enzymes or receptors, altering their activity. The hydroxyl and ester groups can participate in hydrogen bonding and other interactions, influencing the compound’s behavior in biological systems.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-fluoro-4-hydroxybenzoate: Similar structure but with a benzene ring instead of a cyclopentane ring.

    Methyl 3-chloro-4-hydroxycyclopentanecarboxylate: Similar structure but with a chlorine atom instead of a fluorine atom.

    Methyl 3-fluoro-4-methoxycyclopentanecarboxylate: Similar structure but with a methoxy group instead of a hydroxyl group.

Uniqueness

Methyl 3-fluoro-4-hydroxycyclopentanecarboxylate is unique due to the combination of a fluorine atom and a hydroxyl group on a cyclopentane ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry .

Properties

Molecular Formula

C7H11FO3

Molecular Weight

162.16 g/mol

IUPAC Name

methyl 3-fluoro-4-hydroxycyclopentane-1-carboxylate

InChI

InChI=1S/C7H11FO3/c1-11-7(10)4-2-5(8)6(9)3-4/h4-6,9H,2-3H2,1H3

InChI Key

RCABWLOYEULSPO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC(C(C1)F)O

Origin of Product

United States

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